Boc-S-苄基-DL-高半胱氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

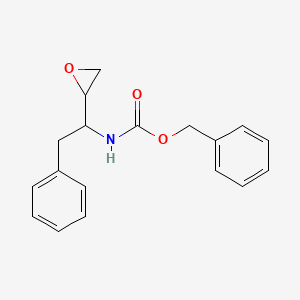

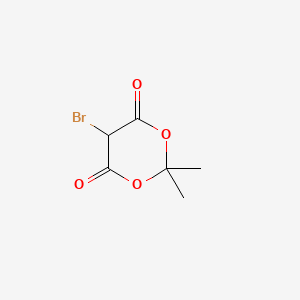

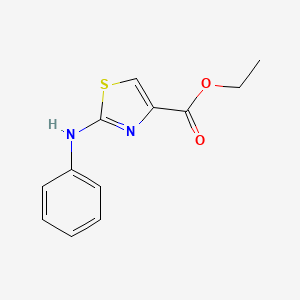

Boc-S-benzyl-DL-homocysteine is a derivative of the amino acid homocysteine, where the thiol group is protected by a benzyl group and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is not directly mentioned in the provided papers, but its structure is related to the compounds discussed in the papers. The Boc group is commonly used in peptide synthesis to protect the amino group, while the benzyl group protects the thiol group of cysteine residues.

Synthesis Analysis

The synthesis of S-benzyl-DL-[1-13C]cysteine, a compound related to Boc-S-benzyl-DL-homocysteine, is described in the second paper. It was prepared from Na13CN through a three-step synthesis and then converted to the t-butyloxycarbonyl derivative for use in peptide synthesis . This process demonstrates the feasibility of synthesizing S-benzyl cysteine derivatives and suggests a similar approach could be used for synthesizing Boc-S-benzyl-DL-homocysteine.

Molecular Structure Analysis

The molecular structure of a related dipeptide, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, is discussed in the first paper. It crystallizes in an orthorhombic space group and the molecules are packed in a parallel-pleated sheet arrangement, stabilized by N–H···O hydrogen bonds . While this structure is not Boc-S-benzyl-DL-homocysteine, it provides insight into how the Boc and benzyl groups might influence the conformation of similar compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of Boc-S-benzyl-DL-homocysteine. However, the synthesis paper indicates that the S-benzyl cysteine derivative was incorporated into various peptides . This suggests that Boc-S-benzyl-DL-homocysteine could also be used in peptide synthesis and would likely undergo reactions typical of protected amino acids, such as coupling with other amino acid derivatives to form peptides.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-S-benzyl-DL-homocysteine are not directly discussed in the provided papers. However, the synthesis and purification of the related S-benzyl cysteine derivative imply that it is stable enough to be handled under laboratory conditions and can be purified using techniques like partition chromatography and high-pressure liquid chromatography . These properties are important for the practical use of the compound in peptide synthesis and suggest that Boc-S-benzyl-DL-homocysteine would have similar characteristics.

科学研究应用

酶抑制剂研究:一项研究调查了由 Boc-S-苄基-DL-高半胱氨酸合成的化合物作为大鼠蛋氨酸腺苷转移酶的有效抑制剂。这项研究突出了其在研究生物系统中的酶抑制和调控机制方面的潜力 (Kappler、Vrudhula和Hampton,1987)。

肽的合成和修饰:Boc-S-苄基-DL-高半胱氨酸已用于合成取代的 1,2-噻唑烷 1,1-二氧化物,这对于肽及其衍生物的开发很重要。这表明其在促进复杂有机分子的合成和研究中的作用 (Roehrich、Abu Thaher、Manicone和Otto,2004)。

生物硫醇的荧光探针:涉及 Boc-S-苄基-DL-高半胱氨酸的研究导致开发了一种荧光探针,用于区分谷胱甘肽中的半胱氨酸和高半胱氨酸。该应用对于生化研究和医学诊断具有重要意义 (Wang、Wei、Li和Xie,2018)。

生化分析技术:该化合物已被用于开发改进的高效液相色谱 (HPLC) 方法,用于分析生物样品中的高半胱氨酸,证明其在分析生化中的实用性 (Durand、Fortin、Lussier-Cacan、Davignon和Blache,1996)。

在高半胱氨酸代谢研究中的作用:Boc-S-苄基-DL-高半胱氨酸已用于探索高半胱氨酸代谢的研究,高半胱氨酸代谢是了解心血管疾病和其他健康状况的关键因素 (Selhub,1999)。

研究蛋白质合成:它还被用于专注于大肠杆菌 tRNAPhe 错误充电的研究中,有助于我们了解蛋白质合成及其调控 (Baldini、Martoglio、Schachenmann、Zugliani和Brunner,1988)。

属性

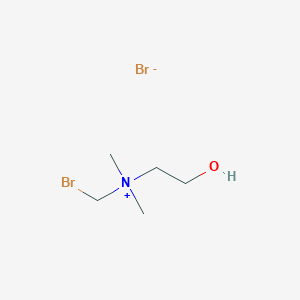

IUPAC Name |

4-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRILZGPVJXKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-S-benzyl-DL-homocysteine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。